molecular formula C12H17NO2S B2481696 Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate CAS No. 1250083-19-2

Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2481696
CAS No.: 1250083-19-2
M. Wt: 239.33
InChI Key: YKAFQKFXCZHSJC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate (CAS 1250083-19-2) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol, features a central 1,3-thiazole ring substituted with a cyclopentyl group and an ethyl acetate side chain . The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This specific compound serves as a critical synthetic precursor in the exploration of novel therapeutics. Its primary research value lies in its role as a building block for the synthesis of more complex molecules, particularly in the development of P-glycoprotein (P-gp) modulators aimed at overcoming multidrug resistance (MDR) in cancer cells . Structural analogues based on this thiazole core have been designed and synthesized to investigate the stringent binding requirements of the P-gp substrate-binding site, transforming lead compounds from ATPase stimulators into potent ATPase inhibitors that can reverse resistance to chemotherapeutic agents like paclitaxel . Furthermore, substituted 1,3-thiazole compounds are investigated as inhibitors of critical biological targets such as p38 MAP kinase and phosphodiesterase IV (PDE IV), and as antagonists for adenosine receptors, positioning them as potential agents for cytokine-mediated diseases and inflammatory disorders . This product is offered with a purity of ≥95% and is supplied for laboratory research purposes. This compound is intended for use by qualified researchers exclusively in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)7-11-13-10(8-16-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFQKFXCZHSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250083-19-2
Record name ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-cyclopentyl-1,3-thiazole-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions :

  • Acidic Hydrolysis : Concentrated HCl (12M) in refluxing ethanol (80°C, 6–8 hours) .

  • Basic Hydrolysis : 10% aqueous NaOH at 60°C for 4 hours.

Product : 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid, confirmed by 1H^{1}\text{H} NMR and IR spectroscopy .

Condition Yield Key Observations
Acidic (HCl/EtOH)85%Requires extended reflux times.
Basic (NaOH)92%Faster reaction kinetics.

Oxidation Reactions

The thiazole sulfur atom and cyclopentyl group are susceptible to oxidation.

Sulfur Oxidation

Using hydrogen peroxide (H2_2O2_2) in acetic acid at 50°C for 12 hours produces sulfoxide derivatives. Stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield sulfones .

Product :

  • Sulfoxide: Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate-1-oxide\text{Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate-1-oxide}

  • Sulfone: Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate-1,1-dioxide\text{this compound-1,1-dioxide}

Oxidant Product Yield Reference
H2_2O2_2Sulfoxide78%
mCPBASulfone65%

Cyclopentyl Ring Oxidation

Under vigorous conditions (e.g., KMnO4_4/H2_2SO4_4), the cyclopentyl group oxidizes to a ketone, forming ethyl 2-(4-(cyclopentanone)-1,3-thiazol-2-yl)acetate.

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH4_4 or NaBH4_4/I2_2.

Reaction :

  • LiAlH4_4 in THF (0°C to reflux, 4 hours) yields 2-(4-cyclopentyl-1,3-thiazol-2-yl)ethanol .

Reductant Product Yield
LiAlH4_42-(4-cyclopentyl-1,3-thiazol-2-yl)ethanol88%

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 position of the thiazole undergoes nucleophilic substitution with amines or thiols.

Example : Reaction with methylamine in DMF at 100°C for 8 hours produces ethyl 2-(4-cyclopentyl-5-(methylamino)-1,3-thiazol-2-yl)acetate .

Nucleophile Product Yield
MethylamineEthyl 2-(5-(methylamino)thiazol-2-yl)acetate72%

Esterification and Transesterification

The ethyl ester can be converted to other esters via acid-catalyzed transesterification.

Example : Methanol/H2_2SO4_4 at reflux (12 hours) yields mthis compound .

Alcohol Catalyst Yield
MethanolH2_2SO4_490%

Formation of Heterocyclic Derivatives

The compound serves as a precursor for synthesizing fused heterocycles.

Hydrazide Formation : Reaction with hydrazine hydrate in ethanol produces 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetohydrazide, which cyclizes with aldehydes/ketones to form 1,3,4-oxadiazoles .

Reagent Product Yield
Hydrazine hydrateAcetohydrazide85%
Trimethyl orthoformate1,3,4-Oxadiazole78%

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, forming cyclopentane and thiazole fragments.

  • Photolysis : UV light (254 nm) induces cleavage of the thiazole ring, generating acetic acid derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate, exhibit significant antimicrobial activity. For instance, a study demonstrated that related thiazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Compounds with thiazole structures have been shown to modulate the activity of P-glycoprotein (P-gp), a protein involved in drug resistance in cancer cells. In vitro studies have suggested that certain thiazole derivatives can enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms .

Study on Antimicrobial Activity

A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus and Candida species. The results indicated that compounds with structural similarities to this compound exhibited potent activity, suggesting its potential as a lead compound for further development into antimicrobial agents .

Evaluation of Anticancer Activity

In another research project, a library of thiazole derivatives was synthesized and tested for their ability to inhibit cancer cell proliferation. This compound was included in this library and demonstrated significant cytotoxic effects against several cancer cell lines. The study provided insights into structure-activity relationships that could guide future modifications to enhance potency and selectivity .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Substituents

Compound Name Substituent Molecular Formula Key Differences Biological Activity
Lithium 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate Lithium ion C₁₀H₁₂LiNO₂S Presence of lithium ion enhances solubility in polar solvents; used in ion-exchange reactions . Anticancer, antimicrobial
Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate Cyclopropyl group C₁₀H₁₃NO₂S Smaller ring size introduces strain, increasing reactivity but reducing metabolic stability . Antimicrobial, anticancer
Lithium 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate Cyclohexyl group C₁₁H₁₄LiNO₂S Larger cyclohexyl group improves lipophilicity but may hinder target binding . Under investigation

Analysis :

  • Cyclopentyl vs. Cyclopropyl : The cyclopentyl group in the target compound avoids the ring strain of cyclopropane (), likely enhancing stability while retaining sufficient lipophilicity for membrane penetration.
  • Cyclopentyl vs. Cyclohexyl : Cyclohexyl’s bulkiness may reduce solubility and hinder interactions with enzymatic pockets compared to cyclopentyl .

Analogues with Additional Functional Groups

Compound Name Functional Groups Added Molecular Formula Key Differences Applications
Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate Pyridine, chlorophenyl, acetamido C₂₀H₁₈ClN₃O₃S Pyridine and chlorophenyl groups enhance π-π stacking and target specificity . Antimicrobial, anticancer
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate Fluorophenyl, acetamido C₁₅H₁₅FN₂O₃S Fluorine’s electronegativity improves metabolic stability and bioavailability . Anti-inflammatory
Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Pyrazole, cyclopropyl C₂₀H₂₀N₄O₃S Pyrazole moiety enables hydrogen bonding, enhancing receptor affinity . Kinase inhibition

Analysis :

  • Fluorophenyl () : Fluorination enhances oxidative stability and pharmacokinetics, a feature absent in the target compound.

Impact of Counterions and Ester Groups

Compound Name Counterion/Ester Group Solubility (Predicted) Reactivity
Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate Ethyl ester Moderate in organic solvents Hydrolyzes to carboxylic acid under basic conditions .
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate Sodium ion High in aqueous media Ionic nature facilitates rapid dissolution but limits blood-brain barrier penetration .

Analysis :

  • The ethyl ester in the target compound provides a balance between solubility and hydrolytic stability, whereas sodium salts () prioritize aqueous solubility for injectable formulations.

Biological Activity

Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique thiazole structure, which is known to influence various biological mechanisms.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

Its synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the thiazole ring, followed by esterification to form the final product.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound using standard methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays. The results are summarized in Table 1.

Microorganism Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Candida albicans2030
Klebsiella pneumoniae1740

These findings indicate that this compound shows significant antimicrobial activity, particularly against Candida albicans and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For instance, a study reported that this compound inhibited the proliferation of various cancer cell lines at concentrations ranging from 10 to 100 µM. The results are presented in Table 2.

Cell Line IC50 (µM)
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)20

The compound demonstrated a dose-dependent response in inhibiting cell growth, suggesting its viability as a lead compound for cancer therapy.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways, contributing to its anticancer effects.
  • Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

  • Case Study A : A clinical trial involving thiazole derivatives showed significant improvement in patients with resistant bacterial infections.
  • Case Study B : Research on thiazole compounds indicated their ability to enhance the efficacy of existing chemotherapy agents by targeting multiple pathways involved in tumor growth.

Q & A

Basic Research Questions

Synthesis Optimization and Reaction Conditions Q: What methodologies are recommended for synthesizing Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized to improve yield? A: The compound can be synthesized via cyclocondensation of ethyl 4-bromo-3-oxobutanoate with cyclopentyl-substituted benzothioamide derivatives in ethanol under reflux. Key parameters for optimization include:

  • Solvent choice : Absolute ethanol minimizes side reactions .
  • Temperature : Reflux (~78°C) ensures complete cyclization.
  • Purification : Ether extraction followed by anhydrous sodium sulfate filtration enhances purity .
    For analogous thiazole derivatives, yields exceeding 70% are achievable with stoichiometric equivalence (30 mmol substrates) and 1-hour reaction times .

Structural Elucidation via Spectroscopy and X-ray Crystallography Q: How can researchers confirm the structural integrity of this compound? A: A combined approach is recommended:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for thiazole proton signals (δ 6.8–7.2 ppm) and cyclopentyl methylene groups (δ 1.5–2.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S-C bond angles ~90° in thiazole rings) .
  • Microanalysis : Ensure elemental composition within 0.4% of theoretical values .

Initial Biological Activity Screening Q: What strategies are used to evaluate the biological activity of this compound in preliminary studies? A: Focus on in vitro assays targeting enzymes or receptors structurally related to its thiazole moiety:

  • Antimicrobial assays : Disk diffusion against S. aureus and E. coli to assess inhibition zones .
  • Enzyme inhibition : Measure IC50_{50} against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Computational Modeling of Molecular Interactions Q: How can molecular docking studies elucidate the binding mechanisms of this compound? A: Perform docking using software like AutoDock Vina or Schrödinger Suite:

  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR kinase) due to the compound’s cyclopentyl and thiazole groups .
  • Ligand preparation : Optimize protonation states at physiological pH using EPIK .
  • Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC50_{50} values to validate models .

Structure-Activity Relationship (SAR) Analysis Q: How does the cyclopentyl-thiazole motif influence bioactivity compared to analogs? A: Key SAR insights from structural analogs:

CompoundSubstituentActivityUnique Feature
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylatePhenylAntimicrobialLower logP (2.1)
Target compound CyclopentylAnticancerEnhanced lipophilicity (logP 3.2) and membrane permeability
The cyclopentyl group increases steric bulk and hydrophobic interactions, improving target binding in lipid-rich environments .

Degradation Pathways and Stability Profiling Q: What experimental approaches identify degradation products under oxidative conditions? A: Use accelerated stability studies:

  • Forced degradation : Expose to H2_2O2_2 (3% v/v, 40°C) and monitor via HPLC-MS .
  • Identification : Major degradation products include oxidized thiazole derivatives (e.g., sulfoxide forms) .
  • Mitigation : Store at -20°C in amber vials to prevent photolytic cleavage .

Resolving Contradictory Bioactivity Data Q: How should researchers address discrepancies in reported biological activities across studies? A: Follow a systematic protocol:

Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .

Control benchmarking : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) .

Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

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